molecular formula C12H10O6 B2825283 Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate CAS No. 316354-15-1

Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate

Cat. No.: B2825283
CAS No.: 316354-15-1
M. Wt: 250.206
InChI Key: YQBSITHZZJCGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate is a useful research compound. Its molecular formula is C12H10O6 and its molecular weight is 250.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organoiron Complexes in Organic Synthesis

The synthesis of related spirocyclic compounds utilizes organoiron complexes as intermediates, demonstrating an approach to crafting complex spirostructures from simpler starting materials. One study describes the synthesis of a compound closely related to the requested chemical, highlighting the utility of organoiron complexes in constructing spirocyclic architectures, a method that could potentially apply to the synthesis of "Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate" (Pearson, 1979).

Supramolecular Arrangements

Another facet of research focuses on the supramolecular arrangements of cyclohexane-spirohydantoin derivatives, which, while not directly mentioning the compound , provides insight into how substitutions on the cyclohexane ring influence supramolecular structures. This kind of study can inform the potential applications of "this compound" in designing new materials or understanding its behavior in various environments (Graus et al., 2010).

Structural Analysis via X-ray Diffraction

The structural analysis through single crystal X-ray diffraction of closely related spiro compounds, such as "methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate," aids in understanding the stereochemical preferences and molecular conformations that spirocyclic compounds can adopt. This type of analysis is crucial for determining the 3D arrangement of atoms within the molecule, which is essential for applications in material science, pharmaceuticals, and chemical synthesis (Kirillov et al., 2010).

Novel Synthesis Routes

Research into novel synthesis routes for related spirocyclic compounds, such as through retropinacol rearrangement or Diels-Alder reactions, expands the toolbox for chemists working with "this compound." These studies contribute to a broader understanding of how to manipulate and construct spiro compounds for desired applications, from pharmaceuticals to advanced materials (Shklyaev et al., 2011).

Properties

IUPAC Name

methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-16-9-8(10(14)17-2)12(18-11(9)15)5-3-7(13)4-6-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBSITHZZJCGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2(C=CC(=O)C=C2)OC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.